molecular formula C15H16N4O3 B2762093 4-acetamido-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide CAS No. 2178771-16-7

4-acetamido-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide

Cat. No. B2762093
CAS RN: 2178771-16-7
M. Wt: 300.318
InChI Key: MXNALRPINIITGZ-UHFFFAOYSA-N
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Description

4-acetamido-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide, also known as AOE, is a synthetic compound that has gained significant attention in scientific research due to its potential use in various biomedical applications. AOE has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for further investigation.

Scientific Research Applications

Synthesis and Anticancer Activities

Compounds related to 4-acetamido-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide have been synthesized and evaluated for their anticancer activities. For example, Su et al. (1986) described the synthesis and biological activities of 5-deaza analogues of aminopterin and folic acid, which showed significant anticancer activity in vitro and in vivo. These compounds represent a class of molecules that can inhibit cancer cell proliferation through the inhibition of folate pathways.

Improved Synthesis Techniques

El‐Faham et al. (2013) discussed the use of OxymaPure/DIC as an efficient reagent for the synthesis of a novel series of α-ketoamide derivatives, demonstrating an improved method for synthesizing complex molecules including those related to 4-acetamido-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide, highlighting the importance of developing more efficient and effective synthesis methods for complex organic molecules.

Antimicrobial and Anti-inflammatory Applications

Research has also focused on the development of compounds with antimicrobial and anti-inflammatory properties. Hossan et al. (2012) synthesized a series of pyrimidinones and oxazinones as antimicrobial agents, indicating the potential of these compounds in combating microbial infections. Additionally, compounds synthesized from related structures have been evaluated for anti-inflammatory activities, suggesting their potential application in treating inflammation-related disorders.

properties

IUPAC Name

4-acetamido-N-[2-(2-oxopyrimidin-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O3/c1-11(20)18-13-5-3-12(4-6-13)14(21)16-8-10-19-9-2-7-17-15(19)22/h2-7,9H,8,10H2,1H3,(H,16,21)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXNALRPINIITGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)NCCN2C=CC=NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-acetamido-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide

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